molecular formula C19H19N3OS B15118378 11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B15118378
M. Wt: 337.4 g/mol
InChI Key: FTZVNZNZUALNKJ-UHFFFAOYSA-N
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Description

11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a benzothiazole moiety fused with a diazatricyclic structure

Preparation Methods

The synthesis of 11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-1,3-benzothiazol-2-amine with a suitable diazatricyclic precursor under controlled conditions. The reaction typically requires a catalyst, such as piperidine, and is carried out in an ethanol solvent . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in the growth and replication of pathogens. For example, it may target the DprE1 enzyme in Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis and leading to cell death . The compound’s unique structure allows it to bind effectively to these targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar compounds to 11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one include other benzothiazole derivatives and diazatricyclic compounds. Some examples are:

What sets this compound apart is its unique diazatricyclic structure, which enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

11-(4-methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C19H19N3OS/c1-12-4-2-6-16-18(12)20-19(24-16)21-9-13-8-14(11-21)15-5-3-7-17(23)22(15)10-13/h2-7,13-14H,8-11H2,1H3

InChI Key

FTZVNZNZUALNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4

Origin of Product

United States

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